[2-(1H-indol-3-yl)ethyl](2-nitrobenzyl)amine hydrobromide
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Overview
Description
2-(1H-indol-3-yl)ethylamine hydrobromide is a chemical compound with the molecular formula C17H17N3O2·HBr It is a derivative of indole, a heterocyclic aromatic organic compound, and is characterized by the presence of an indole moiety linked to a nitrobenzylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)ethylamine hydrobromide typically involves the reaction of 2-nitrobenzylamine with 2-(1H-indol-3-yl)ethylamine in the presence of a hydrobromic acid catalyst. The reaction is carried out under controlled conditions, often involving refluxing the reactants in an appropriate solvent such as ethanol or methanol. The product is then isolated and purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of 2-(1H-indol-3-yl)ethylamine hydrobromide may involve large-scale batch or continuous flow processes. The reactants are combined in a reactor, and the reaction is monitored to ensure optimal yield and purity. The product is then subjected to downstream processing, including filtration, drying, and packaging, to obtain the final compound in a form suitable for commercial use.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)ethylamine hydrobromide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Substitution: The indole moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic medium.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Reduction: Formation of 2-(1H-indol-3-yl)ethylamine hydrobromide.
Oxidation: Formation of corresponding oxides.
Substitution: Formation of nitrated or halogenated derivatives of the compound.
Scientific Research Applications
2-(1H-indol-3-yl)ethylamine hydrobromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)ethylamine hydrobromide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The nitrobenzylamine group may also contribute to the compound’s biological effects by undergoing metabolic transformations that produce active intermediates.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)ethylamine hydrobromide: Similar structure but with a methoxy group instead of a nitro group.
2-(1H-indol-3-yl)ethylamine hydrobromide: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
2-(1H-indol-3-yl)ethylamine hydrobromide is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The nitro group can undergo reduction to form an amino group, potentially leading to different biological activities compared to its analogs with other substituents.
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N-[(2-nitrophenyl)methyl]ethanamine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2.BrH/c21-20(22)17-8-4-1-5-14(17)11-18-10-9-13-12-19-16-7-3-2-6-15(13)16;/h1-8,12,18-19H,9-11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MACOHJITNGIEIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCC2=CNC3=CC=CC=C32)[N+](=O)[O-].Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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